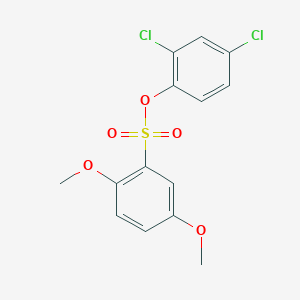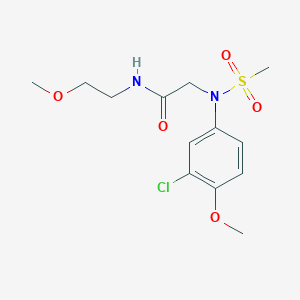
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate, also known as DCDS, is a chemical compound that has been extensively studied for its potential use in scientific research. DCDS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mecanismo De Acción
The mechanism of action of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to bind to and modulate the activity of certain types of ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has a variety of biochemical and physiological effects, including the modulation of ion channel activity, changes in cellular signaling pathways, and alterations in gene expression. These effects can have a range of downstream effects, including changes in cellular function and potential therapeutic effects in diseases such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate in lab experiments is its ability to modulate ion channel activity, making it a valuable tool for studying their function. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to have potential therapeutic effects in diseases such as cancer and Alzheimer's disease. However, limitations of using 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate in lab experiments include the need for careful dosing and potential off-target effects on other cellular processes.
Direcciones Futuras
There are a number of potential future directions for research involving 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate, including further studies on its mechanism of action and potential therapeutic effects in diseases such as cancer and Alzheimer's disease. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate could be used as a tool for studying the function of other ion channels and cellular processes, leading to a better understanding of their function and potential therapeutic targets.
Métodos De Síntesis
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate.
Aplicaciones Científicas De Investigación
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for a range of diseases. 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been shown to modulate the activity of certain ion channels, making it a valuable tool for studying their function. Additionally, 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has been found to have potential therapeutic effects in diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl) 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-19-10-4-6-13(20-2)14(8-10)22(17,18)21-12-5-3-9(15)7-11(12)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGMWWJQBGWNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)

![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)

![1-[4-(1-adamantyl)phenoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5228067.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5228091.png)